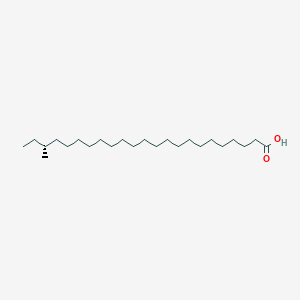![molecular formula C17H15N3O B12518950 1,2,4-Triazin-6(1H)-one,5-[(4-methylphenyl)methyl]-3-phenyl-](/img/structure/B12518950.png)
1,2,4-Triazin-6(1H)-one,5-[(4-methylphenyl)methyl]-3-phenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,4-Triazin-6(1H)-one,5-[(4-methylphenyl)methyl]-3-phenyl- is a heterocyclic compound that belongs to the triazine family. Triazines are nitrogen-containing heterocycles with a six-membered ring structure. This specific compound is characterized by the presence of a triazinone core substituted with a phenyl group and a 4-methylphenylmethyl group. Triazines are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and materials science .
Méthodes De Préparation
The synthesis of 1,2,4-Triazin-6(1H)-one,5-[(4-methylphenyl)methyl]-3-phenyl- can be achieved through several synthetic routes. One common method involves the condensation of 1,2-dicarbonyl compounds with amidrazones. This reaction typically requires mild reaction conditions and can be carried out in the presence of a suitable solvent such as dichloromethane . Another approach involves the annulation of methyl esters derived from natural α-amino acids with in situ generated trifluoroacetonitrile imines . This method is characterized by high chemical yield and functional group tolerance.
Analyse Des Réactions Chimiques
1,2,4-Triazin-6(1H)-one,5-[(4-methylphenyl)methyl]-3-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are facilitated by the presence of electron-withdrawing groups on the triazine ring.
Annulation: The compound can undergo annulation reactions with nitrile imines to form bicyclic derivatives.
Applications De Recherche Scientifique
1,2,4-Triazin-6(1H)-one,5-[(4-methylphenyl)methyl]-3-phenyl- has a wide range of scientific research applications:
Medicinal Chemistry: The compound exhibits potential anticancer activity and is being investigated for its ability to inhibit specific enzymes involved in cancer progression.
Agriculture: Triazine derivatives are commonly used as herbicides due to their ability to inhibit photosynthesis in plants.
Materials Science: The compound’s unique structural properties make it suitable for the development of advanced materials with specific electronic and optical properties.
Mécanisme D'action
The mechanism of action of 1,2,4-Triazin-6(1H)-one,5-[(4-methylphenyl)methyl]-3-phenyl- involves its interaction with specific molecular targets. In medicinal applications, the compound is known to inhibit enzymes such as kinases, which play a crucial role in cell signaling pathways. By inhibiting these enzymes, the compound can disrupt the proliferation of cancer cells and induce apoptosis . Additionally, in agricultural applications, the compound inhibits photosynthesis by binding to the photosystem II complex in plants .
Comparaison Avec Des Composés Similaires
1,2,4-Triazin-6(1H)-one,5-[(4-methylphenyl)methyl]-3-phenyl- can be compared with other triazine derivatives such as:
Melamine: A well-known triazine used in the production of resins and plastics.
Cyanuric Chloride: A triazine derivative used as a precursor for reactive dyes.
Trifluoromethylated 4,5-Dihydro-1,2,4-triazin-6(1H)-ones: These compounds exhibit anticancer activity and are synthesized via annulation reactions.
The uniqueness of 1,2,4-Triazin-6(1H)-one,5-[(4-methylphenyl)methyl]-3-phenyl- lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for various scientific and industrial applications.
Propriétés
Formule moléculaire |
C17H15N3O |
|---|---|
Poids moléculaire |
277.32 g/mol |
Nom IUPAC |
5-[(4-methylphenyl)methyl]-3-phenyl-1H-1,2,4-triazin-6-one |
InChI |
InChI=1S/C17H15N3O/c1-12-7-9-13(10-8-12)11-15-17(21)20-19-16(18-15)14-5-3-2-4-6-14/h2-10H,11H2,1H3,(H,20,21) |
Clé InChI |
OALRUALPKWRPLA-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)CC2=NC(=NNC2=O)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,1'-[Ethane-1,2-diyldi(piperazine-4,1-diyl)]bis(2-methylprop-2-en-1-one)](/img/structure/B12518868.png)
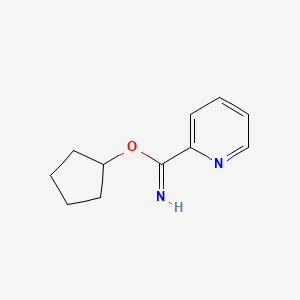
![1-{3-[(3-Ethyloxetan-3-yl)methoxy]propyl}-1,1,3,3,3-pentamethyldisiloxane](/img/structure/B12518872.png)
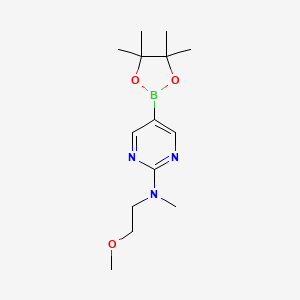
![3-Methyl-1,2,3,4,5,6-hexahydroazepino[4,5-b]indole hydrochloride](/img/structure/B12518891.png)
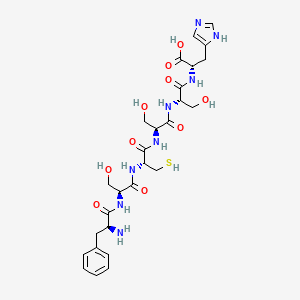

![7-(4-Methoxyphenyl)-1,7-diphenylbicyclo[2.2.1]heptane](/img/structure/B12518907.png)
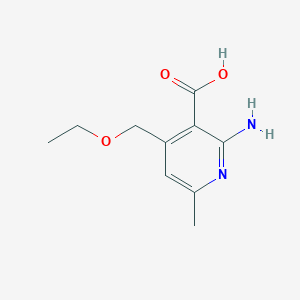
![Methanesulfonamide, 1,1,1-trifluoro-N-[3-(1-pyrrolidinyl)phenyl]-](/img/structure/B12518916.png)

![2,4-Bis[(4-bromophenyl)methoxy]-6-phenyl-1,3,5-triazine](/img/structure/B12518928.png)
![N-[(2-fluorophenyl)methylidene]-4-methylbenzenesulfonamide](/img/structure/B12518933.png)
